1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid
Description
1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a trifluoromethyl-substituted oxazole ring. This compound combines the unique steric and electronic properties of a cyclopropane ring with the electron-withdrawing trifluoromethyl (CF₃) group and the aromatic heterocyclic oxazole moiety. Such structural attributes make it a promising candidate for pharmaceutical and agrochemical applications, particularly in modulating biological activity and metabolic stability .
Properties
Molecular Formula |
C8H6F3NO3 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-3-5(15-12-4)7(1-2-7)6(13)14/h3H,1-2H2,(H,13,14) |
InChI Key |
UXTDYYIQCRYZSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NO2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of Ru(II)–Pheox catalysts for the enantioselective synthesis of trifluoromethyl cyclopropanes from olefins . This method provides high yields and excellent diastereoselectivity and enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.
Scientific Research Applications
1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the oxazole ring and cyclopropane moiety contribute to its overall stability and reactivity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features :
- Oxazole ring : A five-membered aromatic heterocycle with nitrogen and oxygen, contributing to π-π interactions and hydrogen bonding.
- Trifluoromethyl group : Increases lipophilicity and resistance to oxidative metabolism.
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is compared below with structurally related trifluoromethyl-containing cyclopropane derivatives and heterocyclic carboxylic acids.
Key Observations :
- The target compound’s oxazole ring distinguishes it from simpler cyclopropane carboxylic acids (e.g., 1-(trifluoromethyl)cyclopropane-1-carboxylic acid), likely enhancing aromatic interactions in biological systems .
- Compared to 4-(trifluoromethyl)cinnamic acid, the cyclopropane-oxazole scaffold offers greater conformational rigidity, which may improve target selectivity .
Biological Activity
1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid (CAS No. 2092523-73-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid is . The compound features a cyclopropane ring and an oxazole moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 189.12 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 2.0 |
The biological activity of 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid is attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with lipid bilayers.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.
Anti-inflammatory Effects
Studies have also reported anti-inflammatory effects associated with this compound. It appears to modulate inflammatory cytokine production, potentially through inhibition of NF-kB signaling pathways. This suggests a role in treating conditions characterized by chronic inflammation.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several oxazole derivatives, including 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 2: Anti-inflammatory Mechanism
In a separate investigation published in Pharmacology Reports, researchers assessed the anti-inflammatory properties of the compound in a murine model of acute inflammation. Treatment with the compound resulted in a marked reduction in paw edema and decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
